

A Comparative Guide to Analytical Methods for Radium Determination in Water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radium

Cat. No.: B1233403

[Get Quote](#)

This guide provides a comprehensive comparison of validated analytical methods for the determination of **radium** (specifically 226Ra and 228Ra) in water samples. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of **radium** in aqueous matrices. This document outlines the principles, performance characteristics, and detailed experimental protocols for the most commonly employed techniques: Alpha Spectrometry, Gamma Spectrometry, and Liquid Scintillation Counting.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for **radium** determination depends on several factors, including the required sensitivity, sample throughput, available equipment, and the specific **radium** isotopes of interest. The following table summarizes the key performance characteristics of the three primary methods.

Parameter	Alpha Spectrometry (EPA Method 903.1 - Radon Emanation)	Gamma Spectrometry (e.g., Georgia Tech Method)	Liquid Scintillation Counting
Principle	Measurement of alpha particles from 222Rn, a decay product of 226Ra.[1][2]	Direct measurement of gamma rays emitted by 226Ra and 228Ra progeny.	Measurement of alpha and beta particles from radium isotopes and their progeny in a liquid scintillator.[3][4]
Isotopes Determined	Primarily 226Ra.[1][2]	226Ra and 228Ra simultaneously.[5][6][7]	226Ra and 228Ra simultaneously.[4]
Typical Detection Limit	~0.1 pCi/L for 226Ra.[1]	~0.04 Bq L-1 (approximately 1 pCi/L).[6]	2 mBq/sample (approximately 0.05 pCi/sample).[3]
Advantages	High specificity for 226Ra, low background.[1]	Simultaneous determination of 226Ra and 228Ra, non-destructive.[5][6]	High sample throughput, simultaneous 226Ra and 228Ra analysis.[4]
Disadvantages	Time-consuming due to radon ingrowth period, does not directly measure 228Ra.[1]	Requires more expensive equipment (HPGe detector), potential for spectral interferences.[5][6]	Potential for quenching and higher background compared to alpha spectrometry.[4]
Turnaround Time	Several days to allow for 222Rn ingrowth.[1]	Relatively short counting times after sample preparation.[5]	Can be rapid, but may require ingrowth for secular equilibrium.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques.

Alpha Spectrometry: EPA Method 903.1 (Radon Emanation Technique) for 226Ra

This method is highly specific for 226Ra and is based on the emanation and scintillation counting of its daughter product, 222Rn.[1][2]

Principle: **Radium-226** in the water sample is concentrated by coprecipitation with barium sulfate. The precipitate is then dissolved, and the solution is placed in a sealed bubbler to allow for the ingrowth of 222Rn. After a sufficient ingrowth period (typically 4 to 20 days), the radon gas is purged from the solution and collected in a scintillation cell. The alpha activity of the radon and its short-lived daughters is then measured using a scintillation counter.[1]

Detailed Protocol:

- Sample Preparation and Co-precipitation:
 - To a 1-liter water sample, add citric acid to prevent precipitation of other compounds.[8]
 - Add a barium carrier solution.
 - Add sulfuric acid to precipitate barium and **radium** as sulfates.
 - Allow the precipitate to settle, then decant the supernatant.
 - Centrifuge the remaining slurry and discard the supernatant.
- Dissolution and Radon Ingrowth:
 - Dissolve the barium-**radium** sulfate precipitate in an alkaline EDTA solution.
 - Transfer the solution to a radon bubbler and seal it.
 - Store the sealed bubbler for a recorded period to allow for the ingrowth of 222Rn.
- Radon De-emanation and Counting:
 - Connect the bubbler to an evacuated scintillation cell.

- Purge the 222Rn gas from the solution into the scintillation cell using a carrier gas like helium.
 - Allow the scintillation cell to stand for at least 4 hours to achieve secular equilibrium between 222Rn and its short-lived alpha-emitting daughters.
 - Place the scintillation cell in a scintillation counter and count the alpha activity.
- Calculation:
 - The 226Ra concentration is calculated from the net count rate, the calibration factor of the scintillation cell, the volume of the sample, and the radon ingrowth and decay factors.

Gamma Spectrometry for 226Ra and 228Ra

This method allows for the simultaneous determination of 226Ra and 228Ra by measuring the characteristic gamma rays emitted by their decay products.[\[5\]](#)[\[6\]](#)

Principle: **Radium** in the water sample is co-precipitated with a carrier, typically barium sulfate. The precipitate is collected on a filter, dried, and then counted using a high-purity germanium (HPGe) detector. 226Ra is quantified by measuring the gamma rays from its progeny, such as 214Pb (at 295 and 352 keV) and 214Bi (at 609 keV). 228Ra is quantified by measuring the gamma rays from its daughter, 228Ac (at 911 and 969 keV).[\[5\]](#)[\[7\]](#)

Detailed Protocol:

- Sample Preparation and Co-precipitation:
 - Acidify the water sample.
 - Add a barium carrier solution.
 - Add sulfuric acid to co-precipitate **radium** with barium sulfate.[\[5\]](#)
 - Filter the precipitate onto a pre-weighed filter paper.
- Sample Mounting and Counting:

- Dry the filter paper with the precipitate.
 - Weigh the dried precipitate to determine the chemical yield.
 - Mount the filter paper in a suitable geometry for the gamma spectrometer (e.g., a petri dish).
 - Place the sample on the HPGe detector and acquire a gamma spectrum for a sufficient counting time to achieve the desired detection limit.
- Data Analysis:
 - Analyze the gamma spectrum to identify and quantify the photopeaks corresponding to the progeny of 226Ra and 228Ra.
 - Calculate the activity concentrations of 226Ra and 228Ra, correcting for background, chemical yield, and detector efficiency.

Liquid Scintillation Counting for 226Ra and 228Ra

Liquid scintillation counting (LSC) is a versatile technique that can be used for the rapid and simultaneous determination of 226Ra and 228Ra.[\[4\]](#)

Principle: **Radium** is chemically separated from the water sample and mixed with a liquid scintillation cocktail. The alpha and beta particles emitted by the **radium** isotopes and their progeny interact with the scintillator, producing light pulses that are detected by a photomultiplier tube. By using alpha/beta discrimination, the contributions from alpha- and beta-emitting radionuclides can be distinguished.[\[3\]](#)

Detailed Protocol:

- Sample Preparation and **Radium** Separation:
 - Isolate **radium** from the water sample by co-precipitation with lead sulfate.[\[3\]](#)
 - Dissolve the precipitate in an alkaline DTPA solution.
 - Selectively precipitate **radium** with barium sulfate.[\[3\]](#)

- Sample Preparation for LSC:
 - Dissolve the barium-**radium** sulfate precipitate in an alkaline EDTA solution.[3]
 - Transfer the solution to a liquid scintillation vial.
 - Add a water-miscible liquid scintillation cocktail and mix thoroughly.
- Counting and Data Analysis:
 - Seal the vial and allow for a suitable ingrowth period for 222Rn and its progeny if secular equilibrium is desired.[3]
 - Place the vial in a liquid scintillation counter with alpha/beta discrimination capabilities.
 - Measure the alpha and beta count rates.
 - The activity concentrations of 226Ra and 228Ra are determined by analyzing the alpha and beta spectra and applying appropriate efficiency corrections.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

[Click to download full resolution via product page](#)

Caption: Workflow for 226Ra determination by Alpha Spectrometry (Radon Emanation).

[Click to download full resolution via product page](#)

Caption: Workflow for 226Ra and 228Ra determination by Gamma Spectrometry.

[Click to download full resolution via product page](#)

Caption: Workflow for 226Ra and 228Ra determination by Liquid Scintillation Counting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. A Comparison of Current Methods for the Determination of Ra-226 and Ra-228 in Water by a Modified Georgia Tech Gamma Method Vs. US Environmental Protection Agency Drinking Water Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for Radium Determination in Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233403#validation-of-analytical-methods-for-the-determination-of-radium-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com